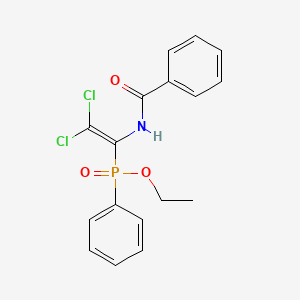

Ethyl (1-benzamido-2,2-dichlorovinyl)(phenyl)phosphinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related phosphinate compounds often involves intramolecular reactions and the use of specific reactants to achieve the desired chemical structure. For example, the synthesis of [1-hydroxy-1-(2-hydroxyphenyl)ethyl]phosphonates and -phosphinates through intramolecularization and tandem reaction methodologies indicates a complex process involving multiple steps, such as selective hydrolysis and intramolecular Abramov reaction (Korshin & Pozdeev, 2013).

Molecular Structure Analysis

Molecular structure analysis of phosphinate compounds can be performed using various spectroscopic techniques. For instance, the structural elucidation of 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide provides insights into the intramolecular hydrogen bond formation, indicating the complexity of interactions within similar compounds (Kolev & Angelov, 2008).

Chemical Reactions and Properties

Phosphinate compounds participate in various chemical reactions, reflecting their versatile chemical properties. For instance, the neat synthesis of α-aminophosphonate/phosphinate derivatives under microwave irradiation showcases their reactivity and potential for forming antimicrobial and antioxidant agents (Basha et al., 2016).

Aplicaciones Científicas De Investigación

Radical Deoxygenation of Hydroxyl Groups via Phosphites

A novel method for the deoxygenation of hydroxyl groups has been developed, showcasing the versatility of phosphite derivatives in organic synthesis. This approach involves the creation of a phosphite intermediate from an alcohol, which upon treatment, results in the deoxygenation product. This process highlights the potential applications of ethyl (1-benzamido-2,2-dichlorovinyl)(phenyl)phosphinate in synthesizing complex molecules by manipulating oxygen-containing functional groups (Zhang & Koreeda, 2004).

Organophosphorus Chemistry and Synthesis

Ethyl (1-benzamido-2,2-dichlorovinyl)(phenyl)phosphinate's role in organophosphorus chemistry is further elucidated through the synthesis of complex phosphorus-containing compounds. The work by Hewitt and Teese (1984) demonstrates the chemical's utility in creating novel phosphinate compounds through bromination and cyclization reactions. Such processes are crucial for developing new materials and pharmaceuticals, showcasing the broad applicability of this chemical in synthetic chemistry (Hewitt & Teese, 1984).

Synthesis of Palladium(II) and Platinum(II) Complexes

The research by Longmire, Zhang, and Shang (1998) on the synthesis of metal complexes using phosphinate ligands underscores the importance of ethyl (1-benzamido-2,2-dichlorovinyl)(phenyl)phosphinate in the field of organometallic chemistry. These complexes are pivotal in catalysis, including asymmetric aldol reactions, which are fundamental in producing chiral compounds. The study highlights the potential of using such phosphinate derivatives in catalytic processes to achieve high efficiency and selectivity (Longmire, Zhang, & Shang, 1998).

Corrosion Inhibition Efficiency

Djenane, Chafaa, Chafai, Kerkour, and Hellal (2019) explored the application of phosphinate derivatives as corrosion inhibitors. Their study demonstrates the effectiveness of such compounds in protecting metals against corrosion in acidic environments. This application is critical in industrial settings, where corrosion can lead to significant economic losses and safety hazards. The research opens up new avenues for the use of ethyl (1-benzamido-2,2-dichlorovinyl)(phenyl)phosphinate derivatives in developing more efficient and environmentally friendly corrosion inhibitors (Djenane et al., 2019).

Propiedades

IUPAC Name |

N-[2,2-dichloro-1-[ethoxy(phenyl)phosphoryl]ethenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2NO3P/c1-2-23-24(22,14-11-7-4-8-12-14)17(15(18)19)20-16(21)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJAWDNIQTVLPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=CC=C1)C(=C(Cl)Cl)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2NO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2483636.png)

![4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carbothioamide](/img/structure/B2483639.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide](/img/structure/B2483647.png)

![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2483650.png)

![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2483652.png)